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Allantoin Galacturonic Acid

Cat. No.: B605319
CAS No.: 5119-24-4
M. Wt: 352.26 g/mol
InChI Key: DCFWIZFONLVPKL-KSSASCOMSA-N
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Description

Conceptual Framework of Allantoin (B1664786) Conjugates in Biomolecular Systems

The fundamental concept behind allantoin conjugates, such as allantoin galacturonic acid, lies in the synergistic potential of combining two distinct molecules. Allantoin itself is a diureide of glyoxylic acid and a major metabolic intermediate in many organisms. atamankimya.comwikipedia.orghimedialabs.com It is known for its moisturizing, keratolytic, and soothing properties. researchgate.netatamankimya.com Uronic acids, like galacturonic acid, are sugar acids that are key components of polysaccharides in plants and animals, involved in processes like cell signaling and detoxification. numberanalytics.com

The conjugation of allantoin with other molecules, including biotin, ascorbic acid, and various acids, aims to create complexes with enhanced or modified properties. researchgate.netaidanceproducts.com These bioconjugates are developed to leverage the inherent biological activities of their constituent parts, potentially leading to new applications in fields like drug discovery and molecular imaging. The strategy often involves creating a stable linkage between the molecules to ensure they act in concert. souralgroup.com

Historical Context of Allantoin and Uronic Acids in Biological Research

The discovery of allantoin dates back to 1800 by Michele Francesco Buniva and Louis Nicolas Vauquelin, who initially found it in the allantoic fluid of cows. atamankimya.comdalton-cosmetics.com It was later synthesized from uric acid in 1837 by Friedrich Wöhler and Justus Liebig. wikipedia.org Historically, allantoin has been recognized for its use in wound healing. dalton-cosmetics.com

Uronic acids were first identified in the early 20th century as components of plant and animal polysaccharides. numberanalytics.com Their significance in biochemistry grew as research revealed their roles in the structure of glycosaminoglycans and plant cell walls. numberanalytics.com The study of uronic acids has been crucial for understanding various diseases and for diagnostic applications. numberanalytics.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound is limited, with most available information categorizing it as a skin-conditioning agent in cosmetics. researchgate.netaidanceproducts.commaximizemarketresearch.com While allantoin and its various other complexes are subjects of ongoing study for their therapeutic potential, specific detailed research findings on the biological activity and molecular mechanisms of this compound are not widely published. aidanceproducts.comresearchgate.net A significant knowledge gap exists regarding its specific synthesis, chemical properties, and biological functions beyond its established use in cosmetics. researchgate.netaidanceproducts.com

Integrated analyses in plant biology have shown that the levels of both allantoin and galacturonic acid can be correlated with drought resistance in some plant species, suggesting individual roles in stress response, though not as a conjugate. nih.gov

Significance of Investigating this compound at a Molecular Level

Investigating this compound at a molecular level is significant for several reasons. Understanding the chemical linkage and three-dimensional structure of the complex is crucial to elucidating its mechanism of action. This knowledge could unlock new applications for the compound, potentially in areas where allantoin and uronic acids individually show promise, such as tissue regeneration and anti-inflammatory responses. maximizemarketresearch.comresearchgate.net

Detailed molecular studies would also help to fill the existing data gaps regarding its specific properties and functions, providing a scientific basis for its use and potentially leading to the development of more effective and targeted applications. researchgate.netaidanceproducts.com

Chemical and Physical Properties

Table 1: Physicochemical Properties of Allantoin and Galacturonic Acid

Property Allantoin Galacturonic Acid
Chemical Formula C4H6N4O3 wikipedia.org C6H10O7 chemsrc.com
Molar Mass 158.117 g·mol−1 wikipedia.org 194.139 g·mol−1 chemsrc.com
Appearance Colorless crystalline powder wikipedia.orgchemicalbook.com Data not available
Melting Point 230 °C (decomposes) wikipedia.orgsigmaaldrich.com Data not available

| Solubility in Water | 0.57 g/100 mL (25 °C) wikipedia.org | Generally water-soluble numberanalytics.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N4O10 B605319 Allantoin Galacturonic Acid CAS No. 5119-24-4

Properties

IUPAC Name

(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFWIZFONLVPKL-KSSASCOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199206
Record name Allantoin galacturonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5119-24-4
Record name Allantoin galacturonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allantoin galacturonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Allantoin Galacturonic Acid

Advanced Synthetic Approaches for Allantoin (B1664786) Galacturonic Acid Conjugation

The formation of a covalent conjugate between allantoin and galacturonic acid would most likely proceed via an ester or amide linkage. This involves reacting the carboxylic acid group of galacturonic acid with a hydroxyl or amine group on the allantoin molecule.

The direct covalent linkage between allantoin and galacturonic acid to form an ester or amide bond requires careful optimization of reaction conditions.

Esterification: The formation of an ester bond would involve the carboxylic acid of galacturonic acid and a hydroxyl group. While allantoin primarily exists in a keto form, it can exhibit tautomerism, presenting hydroxyl groups. However, the more common approach for esterification is the Fischer-Speier esterification, which typically involves reacting a carboxylic acid with an alcohol under acidic conditions. commonorganicchemistry.com A more versatile method for substrates that may be sensitive to strong acids is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amidation: An amide linkage is another plausible route for conjugation. This would involve the reaction of the carboxylic acid on galacturonic acid with one of the amine functionalities on the allantoin molecule. Allantoin possesses several N-H bonds within its hydantoin (B18101) ring and urea (B33335) side chain that could potentially act as nucleophiles. commonorganicchemistry.com The synthesis of amidated pectin (B1162225), a polymer of galacturonic acid, is achieved industrially by reacting pectin with ammonia. nih.gov For a more controlled reaction with allantoin, the carboxylic acid of galacturonic acid would likely require activation. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM) have been successfully used for the amidation of hyaluronic acid (which contains glucuronic acid, a stereoisomer of galacturonic acid) with primary amines in a one-pot synthesis.

The table below outlines potential reaction parameters for these conjugation methods.

Parameter Esterification (Steglich-type) Amidation (DMTMM-activated)
Reactants Galacturonic Acid, AllantoinGalacturonic Acid, Allantoin
Coupling Agent Dicyclohexylcarbodiimide (DCC)4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMTMM)
Catalyst 4-Dimethylaminopyridine (DMAP)Not explicitly required
Solvent Aprotic (e.g., Dichloromethane (B109758), THF)Aqueous or Aprotic (e.g., Water, DMF)
Temperature Room TemperatureRoom Temperature
Key Challenge Low nucleophilicity of allantoin's hydroxyl tautomer; potential side reactions.Regioselectivity due to multiple amine sites on allantoin.

Catalysts are crucial for facilitating the formation of ester or amide bonds, often by activating the carboxylic acid group.

Acid Catalysis: For Fischer-type esterification, strong Brønsted acids like sulfuric acid or hydrochloric acid are traditionally used. commonorganicchemistry.comrsc.org However, these conditions can be harsh and may lead to degradation of the sugar-based galacturonic acid.

Coupling Reagents/Catalysts: In modern organic synthesis, reagents that promote dehydration are preferred for their milder reaction conditions. The DCC/DMAP system is a classic example for esterification, where DCC activates the carboxylic acid and DMAP acts as a nucleophilic catalyst. orgsyn.org For amidation, triazine derivatives like DMTMM serve as efficient activating agents for carboxylic acids, enabling their reaction with amines under mild, often aqueous, conditions.

Enzymatic Catalysis: Lipases and proteases could potentially offer a highly selective method for forming ester or amide bonds under mild conditions, though specific enzymes for this substrate pair are not documented in the reviewed literature.

The choice of solvent is critical for ensuring that both allantoin and galacturonic acid are soluble and that the reaction proceeds efficiently.

Aprotic Solvents: For reactions involving sensitive reagents like DCC, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are necessary to prevent hydrolysis of the activated intermediate. orgsyn.org

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective for dissolving polar molecules like allantoin and galacturonic acid derivatives.

Aqueous Systems: The development of water-tolerant coupling agents like DMTMM allows for reactions to be performed in aqueous solutions. This is advantageous for reactants like galacturonic acid which has good water solubility. researchgate.net However, the low water solubility of allantoin (0.57 g/100 mL at 25 °C) could present a challenge. commonorganicchemistry.com

A significant challenge in the synthesis of an allantoin-galacturonic acid conjugate is achieving regioselectivity. Allantoin has four N-H protons and a potential tautomeric hydroxyl group, all of which could react. Galacturonic acid has multiple hydroxyl groups of varying reactivity in addition to its primary carboxylic acid function.

To direct the reaction to a specific site, for instance, to form an amide bond between the urea moiety of allantoin and the carboxylic acid of galacturonic acid, a strategy involving protecting groups would likely be necessary. The hydroxyl groups on the galacturonic acid ring would need to be protected (e.g., as esters or ethers) to prevent them from reacting. Similarly, to differentiate between the N-H groups of allantoin, a multi-step synthesis involving protection and deprotection steps might be required. Studies on the regioselective reactions of N-substituted ureas with glyoxal (B1671930) to form related glycoluril (B30988) structures highlight the complexity of controlling reactions on such molecules. researchgate.net

Solvent Engineering for Enhanced Conjugation Efficiency

Precursor Synthesis and Modification Strategies

The availability and purity of the starting materials, allantoin and galacturonic acid, are fundamental to the synthesis of the conjugate. Galacturonic acid is the primary component of pectin, a polysaccharide abundant in sources like citrus peels and apple pomace, from which it can be extracted and hydrolyzed. nih.gov

Allantoin for commercial use is primarily produced via chemical synthesis, which is more cost-effective than extraction from natural sources like the comfrey (B1233415) plant. atamankimya.com The most common synthetic route is the acid-catalyzed condensation of glyoxylic acid and urea. rsc.orgsmolecule.com

The reaction typically involves a two-step process: the initial reaction of glyoxylic acid with urea to form an intermediate, followed by a cyclization reaction to yield allantoin. google.com Research has focused on optimizing the catalyst to improve yield and sustainability.

Catalyst System Reactant Ratio (Urea:Glyoxylic Acid) Temperature (°C) Reaction Time (h) Yield (%) Reference
La₂O₃-promoted SO₄²⁻/SiO₂-ZrO₂4:175546 researchgate.net
Ion Exchange Resin (R1)4:170869.6 researchgate.net
H₃PW₁₂O₄₀·xH₂O (Heteropoly acid)---68.5 ccspublishing.org.cn
Phosphorous Acid / Sulfamic Acid-96-105 (cyclization)-63.7 google.com
Glyoxylic Acid (self-catalyzed, flow)1:2.51200.1Complete Conversion mdpi.com

These methods produce bulk allantoin that is chemically equivalent to the natural form and suitable for further derivatization. smolecule.com The use of heterogeneous catalysts like sulfonic resins or solid acids is favored for ease of separation and potential for recycling. rsc.orggoogle.com

Galacturonic Acid Derivatization for Enhanced Reactivity

To facilitate the synthesis of allantoin galacturonic acid, the reactivity of galacturonic acid often needs to be enhanced. This is typically achieved by activating the carboxylic acid group and protecting the hydroxyl groups to prevent unwanted side reactions. mdpi.com

The carboxylic acid group at the C-6 position of galacturonic acid can be activated to promote the formation of an amide bond with allantoin. researchgate.net Common activating agents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC). ncsu.edu These reagents are often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable active ester intermediate, which then readily reacts with an amine. researchgate.netncsu.edu Another approach is the conversion of the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride. orgsyn.org

Interactive Data Table: Derivatization Reagents for Galacturonic Acid

ReagentFunctional Group TargetedPurpose of Derivatization
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Carboxylic AcidActivation for amide bond formation
N,N'-Dicyclohexylcarbodiimide (DCC)Carboxylic AcidActivation for amide bond formation
N-Hydroxysuccinimide (NHS)Carboxylic Acid (with carbodiimide)Formation of active ester
Thionyl ChlorideCarboxylic AcidConversion to acid chloride
Acetic AnhydrideHydroxyl GroupsProtection via acetylation

Novel Analogues and Structural Modifications of this compound

Research into novel analogues and structural modifications of this compound aims to explore new properties and potentially enhance its biological activities. researchgate.net

The stereochemistry of both allantoin and galacturonic acid offers opportunities for creating various isomers. Allantoin itself can exist as enantiomers, (R)- and (S)-allantoin. researchgate.net Similarly, while D-galacturonic acid is the common natural form, L-galacturonic acid can also be synthesized. chemicalbook.com Combining these different stereoisomers can produce a range of diastereomeric forms of this compound. The spatial arrangement of functional groups in these isomers can influence their interactions with biological targets. researchgate.net The racemization of allantoin can occur via mechanisms involving a carbanion intermediate. unibo.it

Polymeric and oligomeric structures of this compound can be synthesized to create materials with new characteristics. Pectin, a natural polymer of galacturonic acid, serves as a starting point. cosmeticsinfo.orgacs.org Allantoin can be incorporated into pectin hydrogels. nih.govmdpi.com One method involves crosslinking a pectin solution and then incorporating allantoin. nih.gov The resulting materials can have varying properties based on the degree of crosslinking and allantoin content. The synthesis of oligogalacturonides, shorter chains of galacturonic acid, has also been explored, which can then be functionalized with allantoin. researchgate.net

Functionalized derivatives of this compound can be designed by modifying either the galacturonic acid or the allantoin moiety. The hydroxyl groups of galacturonic acid can be esterified or etherified to alter the molecule's properties. ncsu.edu Pectin, as the polymer of galacturonic acid, can undergo various chemical modifications to introduce new functional groups. ncsu.edu For instance, the carboxylic acid groups can be reacted with amines to form amides. researchgate.net Similarly, the allantoin molecule itself can be derivatized. For example, isotopically labeled allantoin analogues, such as Allantoin-13C2,15N4, have been synthesized for use in research. The synthesis of such derivatives allows for the systematic investigation of structure-activity relationships. researchgate.net

Interactive Data Table: Research Findings on this compound Analogues

Modification TypeStarting Material(s)Key Findings/Purpose
Stereoisomers(R)- and (S)-allantoin, D- and L-galacturonic acidExploration of how different 3D structures affect biological interactions. researchgate.net
Polymeric FormsPectin, AllantoinCreation of hydrogels with potential for controlled release or specific material properties. nih.govmdpi.com
Functionalized DerivativesGalacturonic acid, various aminesIntroduction of new functional groups to modify properties like solubility or reactivity. researchgate.net
Isotopically Labeled AnaloguesParabanic acid, labeled ureaUsed as tracers in metabolic and mechanistic studies.

Biosynthesis and Metabolic Pathways of Allantoin and Galacturonic Acid Precursors

Endogenous Pathways of Allantoin (B1664786) Biosynthesis

Allantoin is a key metabolic intermediate found in a wide range of organisms, including animals, plants, and bacteria. wikipedia.org Its formation is primarily linked to the breakdown of purine (B94841) nucleotides.

Purine Catabolism and Uric Acid Oxidation

In many organisms, the principal pathway for allantoin biosynthesis begins with the catabolism of purines, which are essential components of nucleic acids. google.comnih.gov This process culminates in the formation of uric acid. mdpi.comtaylorandfrancis.com The enzyme urate oxidase (uricase) then catalyzes the oxidation of uric acid to produce allantoin. wikipedia.orggoogle.comresearchgate.net This conversion is a critical step in the excretion of nitrogenous waste in numerous animal species. wikipedia.org

However, it's noteworthy that humans and other higher apes lack a functional urate oxidase enzyme. wikipedia.orgnih.gov Consequently, in these species, uric acid is the final product of purine metabolism and is excreted as such. wikipedia.orgtaylorandfrancis.com The conversion of uric acid to allantoin in these organisms occurs only through non-enzymatic processes involving reactive oxygen species, making allantoin a potential biomarker for oxidative stress. wikipedia.org

The enzymatic conversion of uric acid to allantoin is a multi-step process. Urate oxidase first converts urate to the unstable intermediate 5-hydroxyisourate (B1202459) (HIU). unipr.it HIU can then spontaneously decompose to form a racemic mixture of allantoin. unipr.it Alternatively, a more controlled enzymatic pathway exists where HIU is converted to S-(+)-allantoin via the actions of two additional enzymes: HIU hydrolase and OHCU decarboxylase. google.com

Microbial and Plant Biosynthetic Routes for Allantoin

In plants, allantoin biosynthesis is also primarily derived from purine catabolism and serves as a significant compound for nitrogen transport and storage. mdpi.comresearchgate.netnih.gov The pathway starts with the degradation of purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) to xanthine (B1682287). mdpi.com Xanthine is then converted to uric acid by xanthine dehydrogenase. mdpi.com Subsequently, uric acid is metabolized to allantoin within the peroxisomes by urate oxidase and allantoin synthase. mdpi.comoup.com This pathway is crucial for nitrogen recycling and remobilization within the plant. nih.gov

Microorganisms also possess pathways for allantoin biosynthesis, often as a means of utilizing purines as a nitrogen source. mdpi.com For instance, some bacteria can be metabolically engineered to produce allantoin from simple carbon sources like glucose by introducing the necessary enzymatic machinery. nih.govresearchgate.net This involves constructing an artificial biosynthetic pathway that enables the conversion of intermediates in the purine metabolic pathway, such as hypoxanthine, into allantoin through the action of enzymes like xanthine dehydrogenase and urate oxidase. nih.govresearchgate.net The degradation of caffeine (B1668208) in some bacteria also proceeds through the purine catabolism pathway, leading to the formation of xanthine and subsequently uric acid and allantoin. imrpress.com

Galacturonic Acid Formation via Uronic Acid Pathways

Galacturonic acid is a sugar acid derived from galactose and is a primary component of pectin (B1162225), a structural polysaccharide in plant cell walls. acs.orgtaylorandfrancis.com Its formation occurs through the uronic acid pathway, a metabolic route that converts monosaccharides into their corresponding uronic acids. microbenotes.com

Enzymatic Oxidation of Galactose and Glucose to Galacturonic Acid

The uronic acid pathway facilitates the conversion of sugars like glucose and galactose into their uronic acid derivatives. microbenotes.combiologynotesonline.com In this pathway, UDP-glucose is oxidized by the NAD+-dependent enzyme UDP-glucose dehydrogenase to form UDP-glucuronic acid. nih.gov This UDP-glucuronic acid can then be epimerized to UDP-galacturonic acid by the enzyme UDP-glucuronic acid 4-epimerase. nih.gov

Direct enzymatic oxidation of galactose to galacturonic acid can also occur. The enzyme galactose oxidase can catalyze the oxidation of galactose, although this process may require specific conditions for efficiency. manchester.ac.uknih.gov Similarly, glucose oxidase can be engineered to act on galacturonic acid. researchgate.net The enzymatic conversion of D-galacturonate is catalyzed by uronate dehydrogenase, which oxidizes it to the corresponding aldaric acid. creative-enzymes.com

Role of Dehydrogenases in Uronic Acid Synthesis

Dehydrogenases are crucial enzymes in the synthesis of uronic acids. microbenotes.combiologynotesonline.com Uronate dehydrogenase, for example, plays a key role by catalyzing the oxidation of uronic acids like D-glucuronate and D-galacturonate. creative-enzymes.comnih.gov This NAD+-dependent enzyme is central to the metabolic pathway that utilizes these sugars. nih.govmdpi.com UDP-glucose dehydrogenase is another critical enzyme that catalyzes the two-fold oxidation of UDP-glucose to UDP-glucuronic acid, a precursor for many polysaccharides. nih.gov

The activity of these dehydrogenases is essential for providing the necessary precursors for various biological components, including glycosaminoglycans and proteoglycans. microbenotes.com

Occurrence and Derivation of Galacturonic Acid from Pectin

Galacturonic acid is the main structural component of pectin, a complex polysaccharide found in the cell walls of plants. acs.orgtaylorandfrancis.comcirad.fr Pectin is composed of a backbone of α-1,4-linked D-galacturonic acid residues. taylorandfrancis.comnih.gov

Therefore, the primary industrial source of galacturonic acid is the hydrolysis of pectin. acs.org This process can be achieved through chemical methods, such as acid hydrolysis, or through enzymatic hydrolysis using pectinases. google.commdpi.com Enzymatic hydrolysis is often preferred as it can be more specific and result in a higher yield of intact galacturonic acid. tandfonline.comnih.gov The hydrolysis breaks down the polysaccharide chain, releasing the individual galacturonic acid monomers. oiv.int

Advanced Analytical and Spectroscopic Characterization of Allantoin Galacturonic Acid

High-Resolution Chromatographic Techniques for Purity and Quantitative Analysis

High-resolution chromatographic techniques are essential for determining the purity and quantifying the amounts of Allantoin (B1664786) Galacturonic Acid, as well as its individual components. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been developed for allantoin and galacturonic acid.

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like allantoin and galacturonic acid. The development of a successful HPLC method for the Allantoin Galacturonic Acid complex would require careful consideration of the properties of both moieties.

For the analysis of allantoin, a highly hydrophilic substance, Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective. jasco-global.com One HILIC method utilizes a polymer-based amino column (HILICpak VG-50 4E) to achieve separation. mdpi.com Another approach for allantoin analysis involves reversed-phase HPLC on a C18 column with a phosphate (B84403) buffer solution (pH 3.0) as the mobile phase, with detection at 210 nm. cosmemasters.com This method has been validated for linearity, repeatability, and recovery, with a limit of detection (LOD) of 0.05 µg/mL and a limit of quantification (LOQ) of 0.2 µg/mL. cosmemasters.com A rapid HPLC-MS/MS method for the simultaneous determination of uric acid and allantoin has also been developed, employing a reversed-phase separation that is completed within 3 minutes. nih.gov

For galacturonic acid, HPLC methods have been established for its determination in various matrices. One method employs a C18 reversed-phase column with a UV detector, while another uses an NH2 normal-phase column with a refractive index detector. tind.io Both methods can quantify galacturonic acid within 8 minutes. tind.io

A potential HPLC method for the simultaneous analysis of allantoin and galacturonic acid in the complex could involve a HILIC column, which is suitable for polar analytes. The mobile phase would likely consist of an organic solvent like acetonitrile (B52724) and an aqueous buffer. Detection could be achieved using a UV detector, as allantoin absorbs in the low UV region, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer for enhanced sensitivity and specificity.

Table 1: HPLC Methodologies for Allantoin and Galacturonic Acid

Analyte Column Type Mobile Phase Detector Key Findings
Allantoin HILIC (polymer-based amino) Acetonitrile/Water UV Effective for highly hydrophilic allantoin. jasco-global.commdpi.com
Allantoin C18 (reversed-phase) Phosphate buffer (pH 3.0) UV (210 nm) LOD: 0.05 µg/mL; LOQ: 0.2 µg/mL. cosmemasters.com
Allantoin Reversed-phase - MS/MS Rapid analysis (3 min) for simultaneous determination with uric acid. nih.gov
Galacturonic Acid C18 (reversed-phase) - UV Recovery of 99.31%. tind.io
Galacturonic Acid NH2 (normal-phase) - Refractive Index Recovery of 99.50%. tind.io

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like allantoin and galacturonic acid, derivatization is a necessary step to increase their volatility.

A GC-MS method for the determination of allantoin in serum has been developed. nih.gov This method involves the derivatization of allantoin with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) following isolation by anion exchange chromatography. nih.gov The analysis is performed on an HP-1 column with single ion monitoring for detection. nih.gov Another study utilized GC-MS to analyze metabolites in cattle urine, including allantoin and galacturonic acid, after derivatization. mdpi.com

For the analysis of the this compound complex, a derivatization step would be crucial. Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in both allantoin and galacturonic acid. Following derivatization, the resulting volatile derivatives could be separated on a non-polar or medium-polarity capillary column and detected by mass spectrometry, which would provide both quantitative data and structural information for identification.

Table 2: GC-MS Derivatization and Analysis Parameters

Analyte Derivatizing Agent Column Type Key Findings
Allantoin N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) HP-1 Enables the analysis of non-volatile allantoin in biological samples. nih.gov
Allantoin and Galacturonic Acid Silylation reagents (e.g., BSTFA, TMCS) DB 5-ms or similar Common strategy for making polar compounds amenable to GC-MS analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for studying their conformation in solution.

The structure of the this compound complex could be confirmed by a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

The ¹H NMR spectrum of allantoin in D₂O shows distinct signals for its protons. hmdb.ca The ¹³C NMR spectrum of isotopically labeled allantoin has also been reported. tiiips.com For D-galacturonic acid, ¹H and ¹³C NMR spectra have been extensively studied, revealing signals corresponding to the anomeric proton and other protons in the pyranose ring. researchgate.netgbmn.org In D₂O, the ¹H NMR spectrum of D-galacturonic acid can show multiple forms in equilibrium. researchgate.net

For the this compound complex, ¹H NMR would be expected to show signals from both the allantoin and galacturonic acid moieties. Changes in the chemical shifts of protons involved in the interaction between the two molecules, such as the N-H protons of allantoin and the carboxylic acid and hydroxyl protons of galacturonic acid, could provide evidence of complex formation. 2D NMR experiments would be crucial for assigning all proton and carbon signals and for identifying through-bond and through-space correlations that confirm the connectivity and spatial proximity of the two components within the complex.

Table 3: Key NMR Data for Allantoin and D-Galacturonic Acid

Compound Nucleus Key Chemical Shifts (ppm) Solvent Comments
Allantoin ¹H Signals for N-H and C-H protons D₂O Spectrum available in public databases. hmdb.ca
Allantoin ¹³C Signals for carbonyl and ureido carbons - Isotopic labeling studies provide detailed assignments. tiiips.com
D-Galacturonic Acid ¹H Anomeric proton signal, other ring protons D₂O Multiple anomeric signals may be observed due to different forms in solution. researchgate.net
D-Galacturonic Acid ¹³C Anomeric carbon signal (~101 ppm), other ring carbons D₂O Signals attributed to various sugar fragments. gbmn.org

NMR spectroscopy can also provide insights into the three-dimensional structure and dynamic behavior of molecules in solution.

Conformational analysis of allantoin has suggested that the ureido arm can adopt different conformations. ijcrt.org The conformation of galacturonic acid and its derivatives has also been studied using NMR, indicating the flexibility of the pyranose ring. nih.gov

For the this compound complex, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would be particularly informative. These experiments can detect through-space interactions between protons that are close to each other, providing direct evidence of the spatial arrangement of the allantoin and galacturonic acid molecules within the complex. This information would be vital for understanding the nature of the non-covalent interactions, such as hydrogen bonding, that hold the complex together.

1D and 2D NMR Techniques for Core Structural Confirmation

Vibrational Spectroscopy for Functional Group Analysis and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions.

The FTIR spectrum of allantoin shows characteristic absorption bands for its functional groups, including N-H, C=O, and C-N stretching and bending vibrations. ijcrt.orgmdpi.com Similarly, the FTIR spectrum of galacturonic acid is characterized by bands corresponding to O-H, C=O (from the carboxylic acid), and C-O stretching vibrations. ijcrt.org

In the context of the this compound complex, FTIR spectroscopy would be a powerful tool to investigate the formation of hydrogen bonds between the two components. Changes in the position and shape of the N-H and C=O stretching bands of allantoin, as well as the O-H and C=O stretching bands of galacturonic acid, upon complexation would provide direct evidence of intermolecular interactions. For instance, a broadening and shift to lower wavenumbers of the O-H and N-H stretching bands would be indicative of their involvement in hydrogen bonding.

A study on an allantoin-enriched pectin (B1162225) hydrogel, where pectin is a polymer of galacturonic acid, showed that FT-IR analysis could confirm the physical crosslinking of the components, as the spectrum of the hydrogel did not show chemical interactions among its constituents. mdpi.com However, in a solid complex or co-crystal of allantoin and galacturonic acid, more defined spectral changes would be expected.

Table 4: Key Vibrational Spectroscopy Bands for Allantoin and Galacturonic Acid

Compound Functional Group Approximate Wavenumber (cm⁻¹) Vibrational Mode
Allantoin N-H 3438, 3346 Asymmetric and symmetric stretching. mdpi.com
Allantoin C=O ~1780-1650 Stretching
Allantoin Amide II ~1550 N-H bending and C-N stretching
Galacturonic Acid O-H (carboxylic acid) 3500-2500 (broad) Stretching
Galacturonic Acid C=O (carboxylic acid) ~1760 Stretching. ijcrt.org
Galacturonic Acid O-H (alcohol) ~3400 Stretching
Galacturonic Acid C-O ~1246 Stretching. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonds

FTIR spectroscopy is a pivotal technique for identifying the functional groups and bonding arrangements within the this compound complex. Analysis of the complex often involves comparing its spectrum to those of its individual constituents, allantoin and D-galacturonic acid (a primary component of pectin).

In studies of hydrogels containing both pectin and allantoin, the resulting FTIR spectra typically display a combination of the characteristic bands of each component, suggesting physical crosslinking rather than the formation of new covalent bonds. mdpi.comresearchgate.net The major functional groups from both moieties remain identifiable.

Key vibrational bands for allantoin include asymmetric and symmetric stretching of N-H bonds at approximately 3438 cm⁻¹ and 3346 cm⁻¹, respectively. mdpi.com The spectrum of allantoin also shows distinctive stretching bands for N-H and C=O groups. ju.edu.jo

Galacturonic acid, as part of a polysaccharide structure like pectin, contributes a broad, strong band between 3600 and 3000 cm⁻¹, which is attributed to the stretching vibrations of O-H bonds. mdpi.com The asymmetrical and symmetrical stretching of C-H bonds are also observed. mdpi.com The presence of carboxylic acid groups (-COO-) in galacturonic acid results in characteristic carbonyl stretching vibrations. ijcrt.org

The combined spectrum in a pectin/allantoin hydrogel shows a characteristic wide band from 3600 to 3000 cm⁻¹ assigned to O-H bond stretching, along with peaks related to the N-H bonds of allantoin. mdpi.com The presence of carboxylic acid and amine groups from both components imparts high polarity to the material. researchgate.net

Table 1: Characteristic FTIR Peak Assignments for Allantoin and Galacturonic Acid Moieties

Wavenumber (cm⁻¹) Functional Group Moiety Reference
~3600 - 3200 O-H stretching (broad band) Galacturonic Acid ijcrt.org
~3438 N-H asymmetric stretching Allantoin mdpi.com
~3346 N-H symmetric stretching Allantoin mdpi.com
~3226, 3062 N-H stretching Allantoin ju.edu.jo
~2958, 2755 C-H asymmetric & symmetric stretching Galacturonic Acid ijcrt.org
~1781, 1716, 1655 C=O stretching (carbonyls) Allantoin ju.edu.jo
~1760 C=O stretching (carbonyl) Galacturonic Acid ijcrt.org
~1603, 1532 N-H bending Allantoin ju.edu.jo

Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy offers complementary data to FTIR, particularly for non-polar bonds and skeletal vibrations. Studies on hydrogels containing allantoin and polysaccharides like acemannan (B25336) (which, like pectin, is rich in carbohydrate monomers such as galacturonic acid) provide insights. ijcrt.orgmdpi.com

The Raman spectra of these composite materials are often dominated by a strong feature around 1083 cm⁻¹, corresponding to C-O stretching vibrations within the polysaccharide chain. mdpi.com Other notable features include the D and G bands of C-C bonds (1300–1700 cm⁻¹) and a weak band near 1766 cm⁻¹ assigned to C=O stretching in acetylated polysaccharides. mdpi.com The analysis of these gels helps in identifying the presence and interaction of different functional groups within the composite material. mdpi.com

Table 2: Key Raman Bands in Polysaccharide-Allantoin Systems

Wavenumber (cm⁻¹) Assignment Moiety/Interaction Reference
~1766 C=O stretching (acetylated polysaccharides) Polysaccharide mdpi.com
~1300 - 1700 D and G bands (C-C bonds) Polysaccharide mdpi.com
~1083 C-O stretching Polysaccharide Chain mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is essential for determining the molecular weight and elucidating the fragmentation pattern of a compound. According to the U.S. Environmental Protection Agency (EPA), this compound has a defined molecular formula and mass. epa.gov

Molecular Formula: C₁₀H₁₆N₄O₁₀ epa.gov

Average Mass: 352.256 g/mol epa.gov

Monoisotopic Mass: 352.086643 g/mol epa.gov

While specific fragmentation data for the entire complex is not widely published, the fragmentation pattern of allantoin itself is well-documented. In an MS analysis, the allantoin molecule (C₄H₆N₄O₃, molecular weight ~158 g/mol ) exhibits a characteristic pattern. ju.edu.jo

Table 3: Mass Spectrometry Fragmentation Pattern of Allantoin

m/z (mass-to-charge ratio) Fragment Interpretation Reference
158 [M]⁺ Molecular Ion ju.edu.jo
141 [M-NH₃]⁺ Loss of ammonia ju.edu.jo
130 [M-CO]⁺ Loss of carbon monoxide ju.edu.jo
115 [M-CONH]⁺ Loss of a CONH group ju.edu.jo

This pattern provides a reference for identifying the allantoin portion of the complex in a potential mass spectrometric analysis of this compound.

Advanced X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound. Both allantoin and α-D-galacturonic acid have been characterized individually using this method.

Natural and synthetic allantoin crystallize in the monoclinic space group P2₁/c. mdpi.com The crystal structure reveals an intricate three-dimensional network of hydrogen bonds involving the carbonyl oxygens and the imido and amino hydrogen atoms. mdpi.com

Crystalline α-D-galacturonic acid monohydrate also has a well-defined structure, featuring a chair-shaped pyranose ring. nih.gov Its crystal lattice is extensively hydrogen-bonded, involving all hydroxyl groups of both the acid and the water molecules. nih.gov

Direct evidence for a solid-state interaction between allantoin and galacturonic acid comes from X-ray Powder Diffraction (XRPD) analysis. A study involving the kneading of allantoin and galacturonic acid in a 1:2 ratio produced a new solid material. unibo.it The XRPD pattern of this product was distinct from the patterns of the individual starting materials, indicating the formation of a new crystalline phase or a co-crystal, confirming a solid-state interaction between the two compounds. unibo.it

Table 4: Crystal System Data for Allantoin and α-D-Galacturonic Acid

Compound Crystal System Space Group Reference
Allantoin Monoclinic P2₁/c mdpi.com

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name
Acemannan
Allantoin
This compound
Carbon Monoxide
D-Galacturonic Acid
Galacturonic Acid
Pectin

Mechanistic Investigations of Allantoin Galacturonic Acid Biological Activity

Cellular and Molecular Mechanisms of Action in In Vitro Systems

Allantoin (B1664786) galacturonic acid, a complex of allantoin and galacturonic acid, is recognized for its skin conditioning properties. cosmeticsinfo.org While direct studies on the complex are limited, the biological activities of its components, allantoin and galacturonic acid, provide insight into its potential mechanisms of action.

Allantoin has been shown to stimulate the proliferation of fibroblasts, which are key cells in tissue regeneration and wound healing. researchgate.netmaximizemarketresearch.com This proliferative effect contributes to the development of normal tissues. maximizemarketresearch.com In studies, allantoin has been observed to promote cell mitosis and epithelial stimulation. researchgate.net For instance, a lotion containing 5% allantoin was found to enhance the wound healing process by modulating the inflammatory response and promoting fibroblast proliferation. Furthermore, allantoin may play a role in tissue differentiation, particularly in the stimulation of epithelialization, the process of forming the outer layer of the skin. maximizemarketresearch.com

The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. Allantoin has been found to stimulate the production of essential ECM components. researchgate.netmaximizemarketresearch.com In vitro assays have demonstrated that allantoin can increase the synthesis of pro-collagen, a precursor to collagen, in human skin fibroblasts. google.com One study reported that allantoin at a concentration of 100 μg/ml led to a significant increase in pro-collagen synthesis. google.com This, in turn, suggests an increase in collagen synthesis, a critical protein for skin structure and integrity. google.com Additionally, allantoin has been shown to increase the water content of the extracellular matrix, which can enhance skin smoothness. It also promotes the synthesis of other ECM components like elastin. researchgate.net

Table 1: Effect of Allantoin on Extracellular Matrix Components

Influence on Cellular Proliferation and Differentiation

Role in Oxidative Stress Mitigation at the Cellular Level

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, can lead to cellular damage. Both allantoin and galacturonic acid exhibit properties that suggest a role in mitigating oxidative stress.

Allantoin is a product of the oxidation of uric acid by reactive oxygen species (ROS). researchgate.net This formation itself points to its interaction with ROS. researchgate.net Allantoin has been reported to possess antioxidant effects and can scavenge free radicals. researchgate.netmdpi.com In vitro studies have shown that the ability of uric acid (the precursor to allantoin) to reduce hydroxyl and superoxide (B77818) radicals is dependent on its concentration. researchgate.net Allantoin has demonstrated the ability to suppress the overproduction of ROS. mdpi.com Polygalacturonic acid, a polymer of galacturonic acid, can be used to create silver nanoparticles that act as antioxidants, protecting cells from the damaging effects of elevated ROS. chemsrc.com

Cellular redox homeostasis is the maintenance of a balance between oxidizing and reducing agents within a cell. Allantoin has been shown to modulate redox parameters. pjps.pk It can influence the levels of key components of the cellular antioxidant defense system. pjps.pknih.gov For instance, allantoin treatment has been associated with an increase in the levels of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH), all of which are crucial for maintaining redox balance. nih.govnih.gov By enhancing these antioxidant defenses, allantoin helps to restore cellular redox homeostasis. pjps.pk The galacturonic acid component may also contribute to redox homeostasis. liverpool.ac.uk

Table 2: Impact of Allantoin on Cellular Redox Homeostasis Markers

Antioxidant Activities and Free Radical Scavenging Mechanisms

Investigation of Anti-inflammatory Pathways and Cellular Signaling

Both allantoin and galacturonic acid have been implicated in the modulation of inflammatory pathways and cellular signaling.

Allantoin has demonstrated anti-inflammatory properties. maximizemarketresearch.com It has been shown to reduce the inflammatory response in wound healing. Mechanistically, allantoin may exert its anti-inflammatory effects through the activation of the SIRT1/Nrf2 pathway. nih.gov The Nrf2 pathway is a key regulator of cellular antioxidant responses and has been shown to suppress the activation of NF-κB, a central mediator of inflammation. mdpi.com Studies have shown that allantoin can upregulate the protein expression of SIRT1 and Nrf2, leading to an increase in cellular antioxidant capacity and a reduction in inflammation. nih.govnih.gov

Galacturonic acid has also been shown to possess anti-inflammatory effects. amegroups.org Research indicates that it can downregulate the Toll-like receptor (TLR)/NF-κB signaling pathway. amegroups.org Specifically, D-galacturonic acid has been found to significantly decrease the expression of TLR2, TLR4, and NF-κB at both the mRNA and protein levels in a rat model of functional dyspepsia. amegroups.org The NF-κB pathway is a critical player in the immune and inflammatory responses, and its inhibition can lead to a reduction in inflammation. amegroups.org

In Vitro Studies on Inflammatory Mediator Modulation

In vitro research has shed light on the potential of allantoin and its related structures, including its complexes, to modulate inflammatory processes. While direct studies on Allantoin Galacturonic Acid are limited, the individual components and similar compounds offer insights into its possible mechanisms. Allantoin itself has been recognized for its anti-inflammatory properties. researchgate.net Studies on macrophage cell lines, such as RAW 264.7, are commonly used to assess the anti-inflammatory potential of various compounds. mdpi.commdpi-res.com When these cells are stimulated with substances like lipopolysaccharide (LPS), they produce inflammatory mediators. mdpi.commdpi-res.com

Key inflammatory mediators that are often measured include nitric oxide (NO) and prostaglandins, such as PGE2. mdpi-res.com The production of these molecules is driven by enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. herbmedpharmacol.com Research on various natural compounds has demonstrated the ability to reduce the release of NO and PGE2 in LPS-stimulated macrophages. mdpi-res.com For instance, some plant extracts have been shown to inhibit NO production in a dose-dependent manner in RAW 264.7 cells. mdpi.com

Furthermore, the modulation of pro-inflammatory cytokines is a crucial aspect of anti-inflammatory activity. Cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) are central to the inflammatory response. nih.govresearchgate.net Studies have shown that certain polysaccharides can significantly reduce the secretion of TNF-α and IL-6 in plasma. researchgate.netnih.gov For example, calcium alginate dressings have been observed to increase the secretion of IL-6 and TNF-α in M1 macrophages, suggesting a stimulation of the pro-inflammatory response which can be beneficial in certain phases of wound healing. nih.gov Conversely, other natural compounds have been found to decrease the expression of these pro-inflammatory cytokines, indicating a dampening of the inflammatory cascade. herbmedpharmacol.com

The regulation of cellular processes such as the production of reactive oxygen species (ROS) and phagocytic activity are also important markers. mdpi.com Some mucilage polysaccharides have demonstrated an ability to reduce ROS production while increasing the phagocytic activity of macrophages, suggesting a role in both resolving inflammation and promoting tissue repair. mdpi.com

**Table 1: Effects of Allantoin-Related Compounds and Polysaccharides on Inflammatory Mediators *in vitro***

Compound/ExtractCell LineMediatorEffect
AllantoinMacrophagesInflammatory ResponseRegulation researchgate.net
Plant ExtractsRAW 264.7Nitric Oxide (NO)Inhibition mdpi.com
Natural CompoundsRAW 264.7Prostaglandin E2 (PGE2)Reduction mdpi-res.com
PolysaccharidesPlasmaTNF-α, IL-6Reduction researchgate.netnih.gov
Calcium AlginateM1 MacrophagesIL-6, TNF-αIncreased Secretion nih.gov
Mucilage PolysaccharidesRAW 264.7Reactive Oxygen Species (ROS)Reduction mdpi.com
Mucilage PolysaccharidesRAW 264.7Phagocytic ActivityIncrease mdpi.com

Impact on Inflammatory Signaling Pathways (e.g., TLR/NF-κB pathway in animal models)

Research in animal models suggests that allantoin can influence key inflammatory signaling pathways, such as the Toll-like receptor (TLR)/nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com The NF-κB pathway is a critical regulator of inflammation, and its activation leads to the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. herbmedpharmacol.com

In a mouse model of non-alcoholic steatohepatitis (NASH), allantoin administration was found to significantly reduce the expression of NF-κB-p65, a key protein in the NF-κB pathway. herbmedpharmacol.com This downregulation of NF-κB was associated with a decrease in the expression of downstream targets like transforming growth factor-beta (TGF-β), COX-2, and matrix metalloproteinase-9 (MMP-9). herbmedpharmacol.com Consequently, levels of PGE2 were also lowered. herbmedpharmacol.com

Furthermore, studies on a mouse model of Parkinson's disease induced by MPTP showed that allantoin could suppress inflammatory responses by inhibiting the overactivation of the NF-κB and MAPK signaling pathways. nih.gov Similarly, in a rat model of hyperuricemia, anserine, a bioactive peptide, was shown to decrease the expression of proteins in the TLR4/MyD88/NF-κB signaling pathway in the kidney. mdpi.com Other natural compounds have also been demonstrated to inhibit the activation of NF-κB in various inflammatory conditions. nih.gov

Table 2: Impact of Allantoin and Related Compounds on Inflammatory Signaling Pathways in Animal Models

CompoundModelPathwayEffect
AllantoinNASH Mouse ModelNF-κBInhibition herbmedpharmacol.com
AllantoinMPTP-induced Parkinson's Mouse ModelNF-κB, MAPKInhibition of overactivation nih.gov
AnserineHyperuricemia Rat ModelTLR4/MyD88/NF-κBDecreased protein expression mdpi.com
Natural CompoundsHyperuricemia Mouse ModelNF-κB, JAK/STAT3Suppression of activation nih.gov

Influence on Prebiotic Activity and Microbiota Modulation (via Galacturonic Acid Component)

The galacturonic acid component of this compound suggests a potential for prebiotic activity and modulation of the gut microbiota. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon. nih.gov

Selective Stimulation of Beneficial Microorganisms in Vitro

Galacturonic acid, a primary constituent of pectin (B1162225), is known to be utilized as an energy source by various gut bacteria, thereby contributing to the development and maintenance of the gut microbiota. nih.gov In vitro studies have shown that galacturonic acid can selectively stimulate the growth of beneficial microorganisms.

For instance, research on reconstructed human gut microbiota has demonstrated that D-galacturonic acid can sustain the growth of several beneficial bacterial strains. mdpi.com Specifically, it has been shown to support the growth of species belonging to Lactobacillus and Bifidobacterium. mdpi.commdpi.com In fecal culture experiments, both glucuronic acid and galacturonic acid consistently increased the abundance of Faecalibacterium prausnitzii, a bacterium associated with gut health. oup.com

Polysaccharides rich in galacturonic acid, such as those derived from yams, have been shown to enhance the proliferation of beneficial bacteria like Lactobacillus and Bifidobacterium in microbial growth assays. mdpi.com Pectin-derived oligosaccharides, which contain galacturonic acid, have also been shown to selectively promote the growth of these beneficial bacteria in in vitro fermentation models using human fecal slurries. nih.gov

Table 3: In Vitro Stimulation of Beneficial Microorganisms by Galacturonic Acid and Related Polysaccharides

SubstrateMicrobial Genus/SpeciesExperimental SystemFinding
D-Galacturonic AcidMultiple beneficial strainsReconstructed Human Gut MicrobiotaSustained growth mdpi.com
Galacturonic AcidFaecalibacterium prausnitziiFecal CulturesIncreased abundance oup.com
Yam PolysaccharidesLactobacillus, BifidobacteriumMicrobial Growth AssaysEnhanced proliferation mdpi.com
Pectin OligosaccharidesLactobacillus, BifidobacteriumHuman Fecal Slurry FermentationSelective growth stimulation nih.gov

Impact on Microbial Exopolysaccharide Production

The presence of galacturonic acid in a culture medium can also influence the production of microbial exopolysaccharides (EPS). EPS are high-molecular-weight polymers that are secreted by microorganisms into their environment. elsevier.es The composition and quantity of EPS can be affected by various environmental factors, including the available carbon source. asm.orgresearchgate.net

Studies have shown that the monosaccharide composition of EPS produced by microorganisms can include galacturonic acid. nih.gov For example, the EPS of certain cyanobacteria and Antarctic sea ice bacteria have been found to contain galacturonic acid. asm.orgnih.gov The proportion of galacturonic acid in the EPS can change in response to environmental stressors like salinity and temperature. asm.orgnih.gov

Research on Bacillus licheniformis B22 demonstrated that the type of organic acid in the growth medium influenced EPS production. researchgate.net While the highest EPS production was observed in a medium containing alginic acid, the presence of galacturonic acid also supported EPS production, albeit to a lesser extent than some other organic acids. researchgate.net This suggests that the availability of galacturonic acid can be a factor in the synthesis of new EPS by certain bacteria. The production of EPS from intracellular sugar nucleotides, which can be derived from various sugars including galacturonic acid, is a key process in many lactic acid bacteria. wur.nl

Table 4: Influence of Galacturonic Acid on Microbial Exopolysaccharide (EPS) Production

MicroorganismCulture ConditionFinding
Cyanobacterial isolatesControl mediumEPS composed of glucose and galacturonic acid nih.gov
Antarctic sea ice bacterium CAM025Incubation at -2°CHighest percentage of galacturonic acid in EPS asm.org
Bacillus licheniformis B22Medium containing galacturonic acidSupported EPS production researchgate.net

Enzymatic Interactions and Metabolic Fate

Interaction with Enzymes in Allantoin (B1664786) Degradation Pathways

The breakdown of the allantoin portion of the conjugate is intrinsically linked to the well-established allantoin degradation pathway. Key enzymes in this pathway exhibit specific activation mechanisms and substrate affinities that are crucial for the efficient utilization of allantoin as a nitrogen source.

Allantoinase Activation and Substrate Affinity

Allantoinase (AllB) is a pivotal enzyme that catalyzes the hydrolysis of allantoin to allantoate. researchgate.netnih.govnih.gov In organisms like Escherichia coli, this enzyme displays a notably low affinity for its substrate, allantoin, with a high Michaelis constant (Km) value. researchgate.netnih.gov However, its activity is significantly enhanced through allosteric activation. researchgate.netnih.govnih.gov This activation is mediated by a direct protein-protein interaction with another enzyme in the pathway, glycerate 2-kinase (GlxK), in the presence of glyoxylate (B1226380). researchgate.netnih.govcurrentsciencedaily.com This interaction leads to an increased affinity of allantoinase for allantoin, thereby boosting the efficiency of the initial step in its degradation. researchgate.netnih.govcurrentsciencedaily.com

The regulation of allantoin metabolism in E. coli also involves the allantoin transporter (AllW), whose proper function is dependent on its association with allantoinase. currentsciencedaily.com Glyoxylate, a key metabolite in this pathway, not only acts as an effector for the AllR repressor, which controls the allantoin utilization operons, but also stabilizes the interaction between the transporter and allantoinase. researchgate.netnih.gov This intricate network of protein-protein interactions ensures a coordinated and efficient uptake and breakdown of allantoin. researchgate.netcurrentsciencedaily.com

It is noteworthy that allantoinase from different sources can exhibit varying properties. For instance, soybean allantoinase has an optimal temperature of 70°C and an optimal pH of 8.4. cerealsgrains.org

Role of Glycerate Kinase in Pathway Regulation

Glycerate kinase (GlxK) plays a multifaceted role in the regulation of the allantoin degradation pathway, extending beyond its catalytic function. researchgate.netasm.orgjcvi.org In E. coli, GlxK is part of the glycerate pathway, which channels glyoxylate, a product of allantoin breakdown, into central metabolism by converting it to 3-phosphoglycerate. asm.orgjcvi.org

Crucially, as mentioned earlier, GlxK acts as an allosteric activator of allantoinase. researchgate.netnih.govnih.gov This interaction is dependent on the presence of glyoxylate and serves to decrease the Km of allantoinase for allantoin, thereby enhancing the metabolic flux through the pathway. nih.govcurrentsciencedaily.com This feed-forward activation mechanism, where a downstream metabolite enhances the activity of an early enzyme in the pathway, highlights a sophisticated level of metabolic regulation. researchgate.netnih.govcurrentsciencedaily.com The genes for the enzymes of the glycerate pathway, including glycerate kinase, are often clustered with the genes for allantoin degradation, suggesting a close functional linkage. asm.org

Catabolism of Galacturonic Acid by Microorganisms

The galacturonic acid component of the conjugate is a key constituent of pectin (B1162225) and serves as a carbon source for many microorganisms. researchgate.netscite.ai Its catabolism proceeds through diverse pathways, primarily categorized as oxidative and reductive routes.

D-Galacturonate Dehydrogenase Activity

In some prokaryotes, such as Agrobacterium tumefaciens and Pseudomonas syringae, the catabolism of D-galacturonic acid initiates with an oxidative step. nih.govnih.govtamu.edu This reaction is catalyzed by D-galacturonate dehydrogenase (also known as uronate dehydrogenase), an NAD-dependent enzyme. nih.govnih.govtamu.edu This enzyme oxidizes D-galacturonate to meso-galactarate (mucic acid), or more precisely, its lactone form. nih.govaalto.fi The gene encoding this enzyme, udh, has been identified and characterized. nih.gov The enzyme from A. tumefaciens is specific for NAD as a cofactor and can utilize both D-galacturonic acid and D-glucuronic acid as substrates with similar affinities. nih.gov

Alternative Oxidative and Reductive Pathways

Microorganisms have evolved various strategies to metabolize D-galacturonic acid. scite.ai Besides the direct oxidative pathway, other routes exist.

Reductive Pathway: Eukaryotic microorganisms, including many fungi, utilize a reductive pathway for D-galacturonic acid catabolism. researchgate.netscite.ainih.gov The initial step involves the reduction of D-galacturonate to L-galactonate by an NAD(P)H-dependent D-galacturonate reductase. researchgate.netnih.govresearchgate.net This is followed by a series of enzymatic reactions catalyzed by L-galactonate dehydratase and 2-keto-3-deoxy-L-galactonate aldolase, ultimately yielding pyruvate (B1213749) and glycerol. researchgate.net In the fungus Botrytis cinerea, two distinct galacturonate reductase genes contribute to this initial step. nih.gov

Isomerase Pathway: Some bacteria employ an isomerase pathway, which begins with the conversion of D-galacturonate to D-tagaturonate. nih.gov This pathway ultimately produces pyruvate and glyceraldehyde 3-phosphate or, in some cases, acetate. nih.gov

The diversity of these pathways reflects the metabolic adaptability of microorganisms to utilize pectin-derived sugars from decaying plant material. researchgate.netscite.ai

Potential for Enzymatic Hydrolysis or Modification of the Conjugate

The direct enzymatic breakdown of the allantoin galacturonic acid conjugate is a key consideration for its metabolic fate. The ester or amide linkage connecting the allantoin and galacturonic acid moieties could be susceptible to hydrolysis by specific enzymes.

Enzymes such as esterases or amidases could potentially cleave this bond, releasing allantoin and galacturonic acid to be metabolized by their respective pathways. The feasibility of this hydrolysis depends on the specific nature of the chemical linkage and the presence of enzymes with the appropriate substrate specificity.

Furthermore, enzymatic modification of the conjugate without complete hydrolysis is also a possibility. For instance, enzymes could alter the functional groups on either the allantoin or galacturonic acid portion, which could in turn affect its biological activity or subsequent metabolism.

Computational Chemistry and Molecular Modeling of Allantoin Galacturonic Acid

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico prediction methods use computational algorithms to forecast how a molecule will interact with biological targets. These predictions are based on the molecule's three-dimensional structure and physicochemical properties. For allantoin (B1664786) galacturonic acid, these methods could be used to calculate its binding affinity to various proteins or receptors, helping to hypothesize its biological activity. The process involves creating a computational model of the molecule and simulating its interaction with a library of known biological targets to estimate the strength of binding, typically expressed as a binding energy score.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation for allantoin galacturonic acid would involve calculating the forces between the atoms in the complex and using these forces to simulate their motion, providing a view of the molecule's dynamic behavior. This would allow for a detailed conformational analysis, revealing the most stable three-dimensional shapes of the complex and how its structure fluctuates under different conditions. Such simulations are crucial for understanding how the molecule's shape influences its function and stability.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. researchgate.netsapub.org Applying these methods, such as Density Functional Theory (DFT), to this compound would yield precise information about its electronic properties, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. researchgate.net These properties are fundamental to understanding the molecule's chemical reactivity, stability, and the types of chemical reactions it is likely to undergo. Studies have successfully used these methods on the allantoin molecule and its dimers to analyze its spectra and structure. medkoo.comresearchgate.netmdpi.com

Ligand-Protein Docking Studies for Identifying Potential Molecular Targets

Ligand-protein docking is a molecular modeling technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. mdpi.comfrontiersin.org For this compound, docking studies would involve computationally placing the molecule into the binding site of various target proteins. Scoring functions are then used to estimate the binding affinity and identify the most likely biological targets. This methodology is instrumental in drug discovery for identifying how a compound might exert a biological effect. Docking studies have been performed on allantoin and its derivatives to explore interactions with enzymes like allantoinase and DNA gyrase. researchgate.netscispace.com

Emerging Research Directions and Future Perspectives in Allantoin Galacturonic Acid Studies

Exploration of Broader Biological System Interactions Beyond Current Understanding

The current understanding of allantoin (B1664786) galacturonic acid is largely tied to the functions of its parent compound, allantoin, as a skin protectant and conditioning agent. Current time information in Las Vegas, NV, US.frontiersin.org However, recent research into allantoin itself has unveiled interactions with biological systems that extend beyond the skin. Studies have indicated that allantoin levels can be elevated in conditions associated with oxidative stress. nih.gov For instance, research has pointed to allantoin as a potential biomarker for oxidative stress in various diseases. nih.govchemicalbook.com

Emerging evidence also links allantoin to metabolic disorders. A recent study identified allantoin as a novel risk factor for the progression of metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govmdpi.com The study, which integrated multi-modal evidence, suggested that allantoin, an oxidative by-product of uric acid, may play a more critical role than uric acid itself in the development of MASLD. nih.govmdpi.com These findings open up new avenues to investigate whether allantoin galacturonic acid, by modulating the delivery or activity of allantoin, could influence these metabolic pathways.

Furthermore, the galacturonic acid component, a major constituent of pectin (B1162225), is known for its anti-inflammatory properties. researchgate.nettaylorandfrancis.com Research has shown that highly esterified galacturonic acid residues can suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). taylorandfrancis.com Future research should, therefore, explore the synergistic or unique interactions of the this compound complex in inflammatory and metabolic disease models, moving beyond its established dermatological applications.

Development of Advanced Delivery Systems and Formulation Strategies for Mechanistic Research (e.g., hydrogels)

The development of advanced delivery systems is crucial for elucidating the mechanisms of action of this compound and for exploring its therapeutic potential. Hydrogels, particularly those derived from natural polymers, present a promising platform for this purpose. nih.govmdpi.comorientjchem.org

Pectin, which is primarily composed of polygalacturonic acid, is an ideal candidate for creating hydrogels to deliver allantoin. mdpi.comnih.gov Pectin hydrogels offer a three-dimensional structure that can retain moisture and is permeable to oxygen, making them suitable for applications like wound healing. mdpi.comnih.gov A recent study detailed the development of an allantoin-enriched pectin hydrogel for treating skin wounds. mdpi.comresearchgate.net The research highlighted that the presence of D-galacturonic acid in pectin provides high solubility, making it an excellent medium for delivering allantoin to a wound site. mdpi.comnih.gov

These pectin-based hydrogels can be further modified to create "smart" materials that respond to physiological stimuli such as pH or temperature, allowing for the controlled and targeted release of this compound. mdpi.com Such advanced formulations would be invaluable for mechanistic studies, enabling researchers to investigate the compound's effects on specific cell types or tissues over a defined period.

Table 1: Properties of Pectin-Based Hydrogels for Allantoin Delivery

PropertyDescriptionRelevance to Mechanistic Research
Biocompatibility Pectin is a nontoxic polysaccharide of vegetable origin, making it well-tolerated by biological systems. mdpi.comnih.govAllows for in vivo studies with minimal confounding inflammatory responses from the delivery vehicle itself.
Controlled Release The hydrogel matrix can be tailored to control the diffusion and release kinetics of the entrapped compound. mdpi.comEnables the study of dose-dependent effects and the temporal aspects of the compound's biological activity.
Moisture Retention Hydrogels can maintain a moist environment, which is beneficial for applications like wound healing studies. mdpi.comnih.govFacilitates research into the compound's role in tissue regeneration and repair under optimal conditions.
Stimuli-Responsive Can be engineered to release their payload in response to specific triggers like pH changes at a target site. mdpi.comAllows for targeted delivery and investigation of the compound's effects in specific microenvironments, such as inflamed tissue.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is a promising future direction. nih.govfrontiersin.org These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govfrontiersin.orgfrontiersin.org

Metabolomics, in particular, has already been employed in studies involving allantoin. For example, metabolomic analysis has been used to identify changes in metabolic pathways in response to various treatments, with allantoin being one of the metabolites measured. nih.gov Such studies have implicated allantoin in amino acid metabolism in the context of sepsis research. nih.gov In plant sciences, metabolomics has shown that allantoin levels can change in response to environmental stressors. frontiersin.org

Future research could apply a multi-omics approach to cells or tissues treated with this compound. This would allow for the identification of key signaling pathways, gene expression changes, and protein interactions that are modulated by the compound. This comprehensive data could reveal novel mechanisms of action and identify new therapeutic targets.

Translational Research Pathways for Investigating Novel Biological Applications (excluding clinical human trials)

Translational research will be key to exploring novel applications for this compound beyond its current use in cosmetics. This involves taking basic scientific discoveries and moving them into preclinical studies, such as in vitro and in vivo animal models, to assess their potential for future therapeutic use.

The known wound-healing properties of allantoin provide a strong foundation for translational studies of the this compound complex. mdpi.com Animal models of wound healing can be used to evaluate the efficacy of new formulations, such as the pectin hydrogels discussed earlier. mdpi.comresearchgate.net Such studies can provide detailed information on the compound's effect on wound closure rates, tissue regeneration, and inflammation.

Furthermore, the emerging links between allantoin and systemic conditions like metabolic diseases and oxidative stress open up new translational pathways. nih.govchemicalbook.commdpi.com Animal models of MASLD or other metabolic disorders could be used to investigate whether this compound can modulate disease progression. nih.gov Additionally, its potential as a biomarker could be further explored in animal models of diseases associated with oxidative stress, such as Alzheimer's disease. chemicalbook.com

Sustainable Synthesis and Bioproduction Methodologies

The growing demand for natural and sustainable ingredients in the pharmaceutical and cosmetic industries necessitates the development of eco-friendly methods for producing this compound. researchgate.netsjtu.edu.cn

Research into the sustainable production of the individual components is already underway. For allantoin, while chemical synthesis is common, there is increasing interest in its biosynthesis from renewable feedstocks to address environmental concerns. researchgate.net

For galacturonic acid, the focus is on its efficient extraction from pectin-rich biomass, such as fruit peels. sjtu.edu.cn Traditional methods often rely on harsh chemicals. taylorandfrancis.com Newer, more sustainable methods are being explored, including microwave-assisted extraction, ultrasonication, and enzymatic hydrolysis. taylorandfrancis.comsjtu.edu.cn One study has demonstrated the production of D-galacturonic acid from pomelo peel using a one-step enzymatic hydrolysis method, which reduces the need for toxic chemicals and high temperatures. sjtu.edu.cn The development of recombinant enzymes, such as exopolygalacturonase, is a key part of this effort to create a clean and sustainable production process from agricultural waste. sjtu.edu.cn

Future research should focus on integrating these sustainable methods to develop an efficient and environmentally friendly process for synthesizing the this compound complex.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.